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Compound of Interest

Compound Name: Acid-PEG3-C2-Boc

Cat. No.: B15619784

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the Nuclear Magnetic Resonance (NMR)
characterization of the heterobifunctional linker, Acid-PEG3-C2-Boc. A detailed analysis of its
expected H and 3C NMR spectral data is presented alongside data for alternative PEGylated
linkers to aid in structural verification and purity assessment. This document also includes
comprehensive experimental protocols and visual workflows to support researchers in their
analytical endeavors.

Introduction to Acid-PEG3-C2-Boc

Acid-PEG3-C2-Boc (CAS 1807539-06-5) is a valuable linker in bioconjugation and the
development of targeted therapeutics such as antibody-drug conjugates (ADCs) and
proteolysis-targeting chimeras (PROTACS). Its structure features a carboxylic acid for
conjugation to amine-containing biomolecules, a hydrophilic triethylene glycol (PEG3) spacer to
enhance solubility and pharmacokinetic properties, and a tert-butyloxycarbonyl (Boc)-protected
amine, which allows for subsequent orthogonal deprotection and further functionalization.
Accurate structural characterization by NMR is critical to ensure the quality and performance of
this linker in complex molecular assemblies.

Performance Comparison: 'H and **C NMR Data

The following tables summarize the predicted quantitative *H and 13C NMR data for Acid-
PEG3-C2-Boc and compare it with experimentally observed data from similar alternative

© 2025 BenchChem. All rights reserved. 1/7 Tech Support


https://www.benchchem.com/product/b15619784?utm_src=pdf-interest
https://www.benchchem.com/product/b15619784?utm_src=pdf-body
https://www.benchchem.com/product/b15619784?utm_src=pdf-body
https://www.benchchem.com/product/b15619784?utm_src=pdf-body
https://www.benchchem.com/product/b15619784?utm_src=pdf-body
https://www.benchchem.com/product/b15619784?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15619784?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Validation & Comparative

Check Availability & Pricing

linkers. Chemical shifts (d) are reported in parts per million (ppm). Data for comparative

molecules has been compiled from technical datasheets and scientific literature.[1]

Table 1: Comparative *H NMR Data (400 MHz, CDCIs)

) Acid-PEG3-C2-Boc = Boc-NH-PEG:- Boc-NH-PEGa-

Assignment .

(Predicted) CH2COOH([1] COOH[1]
-C(CHs)s (Boc) ~1.45 (s, 9H) ~1.44 (s, 9H) ~1.44 (s, 9H)
-CH2-COOH ~2.62 (t, 2H)
-CH2-CH2-COOH ~3.75 (t, 2H)
PEG Backbone (-O-

~3.65 (m, 8H) ~3.64 (m, 8H) ~3.65 (m, 16H)
CH2-CH2-0-)
-CH2-NH-Boc ~3.51 (t, 2H) ~3.3-3.4 (m, 2H) ~3.3-3.4 (m, 2H)
-NH- (Carbamate) ~5.0 (br s, 1H) ~5.0 (br s, 1H) ~5.1 (br s, 1H)

Note: 's' denotes
singlet, 't' denotes
triplet, 'm' denotes

multiplet, and 'br s'

denotes broad singlet.

Integration values

(e.g., 9H) correspond

to the number of

protons.

Table 2: Comparative 3C NMR Data (100 MHz, CDClIs)
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. Acid-PEG3-C2-Boc Boc-NH-PEG2z-Linkers
Assighment . .
(Predicted) (Typical)[1]
-C(CHs)s (Boc) ~28.4 ~28.7
-C(CHs)s (Boc) ~79.5 ~79.2
-NH-C=0 (Carbamate) ~156.1 ~156.1
-CH2-NH- ~40.3 ~40.5
PEG Backbone (-O-CH2-CH:-
~70.0-70.6 ~70.0-70.5
0-)
-CH2-0O-CH2-CH2-COOH ~67.1
-CH2-CH2-COOH ~30.5
-COOH ~172.5 ~172.0

Experimental Protocols

Reproducible and high-quality NMR spectra are essential for accurate characterization. The

following is a standardized protocol for the analysis of Boc-protected PEG linkers.[1]

Sample Preparation

Solvent Selection: High-purity deuterated chloroform (CDCIs) is a common choice for PEG
derivatives.[1] Other solvents like dimethyl sulfoxide-de (DMSO-de) or methanol-ds (CD30OD)
can be used depending on the compound's solubility.

Sample Weighing: Accurately weigh 5-10 mg of the Boc-protected PEG linker for *H NMR (or
20-50 mg for 3C NMR) into a clean, dry NMR tube.[2]

Dissolution: Add 0.6-0.7 mL of the chosen deuterated solvent.

Environment: PEG compounds can be hygroscopic. It is recommended to handle the sample
and solvent in a dry environment (e.g., a glove box) to minimize moisture contamination,
which can broaden exchangeable proton signals (e.g., -NH and -COOH).[1][2]
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NMR Data Acquisition

e Instrument: 400 MHz or higher field NMR spectrometer.[3]
e 'H NMR Acquisition Parameters:
o Pulse Sequence: Standard single-pulse sequence.[1]
o Spectral Width: ~16 ppm.[1]
o Acquisition Time: ~2-3 seconds.[1]
o Relaxation Delay: 5 seconds to ensure full proton relaxation for accurate integration.[1]
o Number of Scans: 16 to 64 scans.[1]
e 13C NMR Acquisition Parameters:

o Pulse Sequence: Standard single-pulse with proton decoupling.[1]

[e]

Spectral Width: ~220 ppm.[1]

o

Acquisition Time: ~1-2 seconds.[1]

[¢]

Relaxation Delay: 2-5 seconds.[1]

[¢]

Number of Scans: 1024 to 4096 scans, due to the low natural abundance of $3C.[1]

Mandatory Visualization
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Sample Preparation

Weigh 5-10 mg of Compound
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Caption: Experimental workflow for NMR characterization.
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Acid-PEG3-C2-Boc
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Caption: Structure-spectra correlation map.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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